molecular formula C19H14BrN3O3S B5952854 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B5952854
M. Wt: 444.3 g/mol
InChI Key: BWOLQQCQYXZZJW-ZVBGSRNCSA-N
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Description

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that features a unique combination of a benzodioxole ring, a quinoline ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole.

    Condensation Reaction: The brominated benzodioxole is then subjected to a condensation reaction with an appropriate aldehyde to form the benzodioxole-aldehyde intermediate.

    Formation of the Quinoline Intermediate: Separately, 2-mercaptoquinoline is synthesized through the reaction of quinoline with thiourea.

    Final Coupling Reaction: The benzodioxole-aldehyde intermediate is then coupled with the quinoline intermediate under specific conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3,4,5-trihydroxybenzamide
  • N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-naphthalen-1-ylacetamide

Uniqueness

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a benzodioxole ring, a quinoline ring, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S/c20-14-8-17-16(25-11-26-17)7-13(14)9-21-23-18(24)10-27-19-6-5-12-3-1-2-4-15(12)22-19/h1-9H,10-11H2,(H,23,24)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOLQQCQYXZZJW-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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